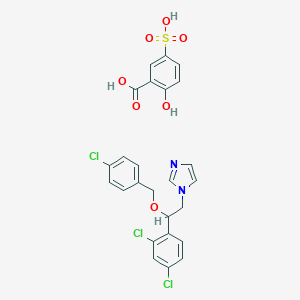
Econazole sulfosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Econazole sulfosalicylate, also known as this compound, is a useful research compound. Its molecular formula is C25H21Cl3N2O7S and its molecular weight is 599.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Econazole sulfosalicylate exhibits broad-spectrum antifungal activity, particularly against dermatophytes and yeasts. Studies have demonstrated its effectiveness against organisms such as Candida albicans, Aspergillus fumigatus, and Trichophyton species.
Comparative Efficacy
Research comparing E-SSA with econazole nitrate (E-NIT) indicated that E-SSA has superior contact activity against various fungi and bacteria. For instance, it showed greater efficacy against Gram-negative bacteria such as Escherichia coli and Citrobacter freundii, alongside notable activity against mycetes .
Formulation Development
The formulation of this compound into topical gels has been a significant area of research. Recent studies have focused on developing gel-based formulations that enhance drug delivery and efficacy.
Topical Gel Formulations
A study published in MDPI highlighted the development of a topical gel containing econazole nitrate, which can be adapted to include E-SSA. The formulation was characterized by its viscosity, spreadability, and drug release profile. The results indicated that increasing the concentration of gelling agents like Carbopol® significantly affected the release kinetics of the drug, suggesting a controlled release mechanism governed by diffusion and gel swelling .
| Formulation Parameter | Concentration (%) | Effect on Release |
|---|---|---|
| Carbopol® 940 | 0.75 - 2 | Increased gel strength; decreased release rate |
| Propylene Glycol | Variable | Improved solubility and stability |
| Econazole Nitrate | 1 - 2 | Effective against Aspergillus spp. |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its effectiveness in clinical settings. Research indicates that formulations can be designed to enhance skin permeation, thereby increasing bioavailability.
Enhancement Techniques
Studies have explored the use of permeation enhancers in topical formulations to improve the absorption of E-SSA through the skin barrier. For example, formulations incorporating TRANSCUTOL™ HP demonstrated improved permeation characteristics compared to standard formulations .
Case Studies and Clinical Applications
Several clinical studies have documented the successful application of this compound in treating dermatomycoses.
Clinical Efficacy
A clinical trial involving patients with cutaneous candidiasis reported significant improvement following treatment with topical E-SSA formulations. The results indicated a rapid reduction in fungal load and associated symptoms, supporting its use as an effective antifungal agent .
Innovative Drug Delivery Systems
Recent advancements have included exploring drug-cyclodextrin complexes to enhance the solubility and stability of econazole derivatives.
Cyclodextrin Complexation
Research into supercritical carbon dioxide processing for creating drug-cyclodextrin complexes showed promising results in improving the solubility of this compound. The inclusion complexes demonstrated enhanced dissolution rates compared to unformulated drugs, indicating a potential pathway for improving therapeutic outcomes .
Eigenschaften
CAS-Nummer |
118308-71-7 |
|---|---|
Molekularformel |
C25H21Cl3N2O7S |
Molekulargewicht |
599.9 g/mol |
IUPAC-Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C18H15Cl3N2O.C7H6O6S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-9,12,18H,10-11H2;1-3,8H,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
WJRNYYWHDHVDCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Synonyme |
E-SSA econazole sulfosalicylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















